Propylbenzene

Catalog No.
S584339
CAS No.
103-65-1
M.F
C9H12
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylbenzene

CAS Number

103-65-1

Product Name

Propylbenzene

IUPAC Name

propylbenzene

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3

InChI Key

ODLMAHJVESYWTB-UHFFFAOYSA-N

SMILES

CCCC1=CC=CC=C1

solubility

4.34e-04 M
Very slightly sol in water (0.06 g/l); sol in alcohol, ether
Miscible in ethanol, ethyl ether, and acetone
Water solubility of 23.4 mg/l at 25 °C.

Synonyms

n-propylbenzene, n-propylbenzene ion (1+), propylbenzene

Canonical SMILES

CCCC1=CC=CC=C1

The exact mass of the compound Propylbenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.34e-04 mvery slightly sol in water (0.06 g/l); sol in alcohol, ethermiscible in ethanol, ethyl ether, and acetonewater solubility of 23.4 mg/l at 25 °c.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16941. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Propylbenzene is a mononuclear aromatic hydrocarbon featuring a linear three-carbon alkyl chain. In industrial and laboratory settings, it is primarily procured as a high-boiling non-polar solvent and a versatile chemical intermediate. With a boiling point of approximately 159 °C, it offers a wider thermal operating window than lighter homologs like toluene or ethylbenzene. Its linear alkyl structure provides distinct steric and reactivity profiles compared to its branched isomer, cumene. This makes propylbenzene a highly specific selection for controlled Friedel-Crafts alkylations, specialized oxidation reactions, and advanced coating formulations where precise evaporation rates and thermal stability are critical [1].

Substituting propylbenzene with common alternatives like toluene, ethylbenzene, or cumene fundamentally alters process safety and formulation performance. Replacing it with lighter aromatics (toluene or ethylbenzene) drastically lowers the boiling and flash points, increasing evaporative losses and fire hazards during high-temperature operations [1]. Conversely, substituting it with its branched isomer, cumene (isopropylbenzene), introduces severe chemical instability; cumene possesses a tertiary benzylic carbon that rapidly undergoes auto-oxidation to form explosive hydroperoxides upon air exposure. Propylbenzene’s secondary benzylic position is significantly more resistant to this degradation, ensuring predictable solvent behavior and longer shelf life without the need for high-concentration radical inhibitors [2].

Thermal Operating Window and Flammability Reduction

Propylbenzene provides a significantly safer thermal profile for scale-up compared to lighter alkylbenzenes. It exhibits a closed-cup flash point of 43 °C and a boiling point of 159 °C, whereas ethylbenzene flashes at 15 °C with a boiling point of 136 °C[1]. This 28 °C increase in flash point shifts the material from a highly flammable liquid to a combustible liquid under many regulatory frameworks, allowing for less restrictive handling protocols and safer high-temperature processing.

Evidence DimensionFlash Point and Boiling Point
Target Compound DataPropylbenzene: Flash Point 43 °C, Boiling Point 159 °C
Comparator Or BaselineEthylbenzene: Flash Point 15 °C, Boiling Point 136 °C
Quantified Difference+28 °C flash point; +23 °C boiling point
ConditionsStandard atmospheric pressure, closed-cup flash point testing

Enables higher-temperature reflux reactions and reduces hazardous area classification requirements during bulk storage and processing.

Oxidative Stability and Peroxide Formation Resistance

The linear structure of propylbenzene provides superior resistance to auto-oxidation compared to its branched isomer, cumene. The benzylic C-H bond dissociation energy (BDE) for propylbenzene is approximately 85.4 kcal/mol (secondary carbon), compared to 84.0 kcal/mol for cumene's tertiary carbon[1]. This energetic difference results in a drastically lower rate of radical-initiated hydroperoxide formation in propylbenzene under ambient storage or heated aerobic conditions, minimizing the risk of explosive peroxide accumulation.

Evidence DimensionBenzylic C-H Bond Dissociation Energy (BDE)
Target Compound DataPropylbenzene: ~85.4 kcal/mol (secondary benzylic carbon)
Comparator Or BaselineCumene: ~84.0 kcal/mol (tertiary benzylic carbon)
Quantified Difference+1.4 kcal/mol BDE, exponentially reducing auto-oxidation rate
ConditionsStandard radical oxidation models and thermodynamic calculations

Eliminates the strict requirement for constant peroxide monitoring and heavy antioxidant dosing required when storing or heating cumene.

Evaporation Rate Control in Coating Formulations

In formulation chemistry, propylbenzene serves as a critical tail solvent due to its slow evaporation profile. Relative to butyl acetate (standardized at 100), propylbenzene has an evaporation rate of approximately 20, whereas ethylbenzene evaporates much faster at a rate of 80, and toluene at 200[1]. This controlled volatility makes it highly effective for extending the open time of industrial coatings and inks without resorting to heavily regulated aliphatic alternatives.

Evidence DimensionRelative Evaporation Rate (n-Butyl Acetate = 100)
Target Compound DataPropylbenzene: ~20
Comparator Or BaselineEthylbenzene: ~80
Quantified Difference4x slower evaporation rate than ethylbenzene
ConditionsStandardized evaporation rate assay at 25 °C

Prevents premature film formation and improves leveling in high-performance industrial coatings and specialized printing inks.

High-Temperature Solvent for Air-Sensitive Synthesis

Due to its elevated boiling point (159 °C) and resistance to auto-oxidation compared to cumene, propylbenzene is the preferred non-polar solvent for high-temperature organometallic reactions and catalytic couplings where radical formation and solvent loss must be minimized [1].

Leveling Agent in Industrial Coatings and Inks

Leveraging its low evaporation rate (relative rate ~20), propylbenzene is utilized as a tail solvent in advanced coating formulations to extend open time, ensure proper film leveling, and prevent surface defects like orange peel or blushing during the drying phase[2].

Precursor for Linear Alkyl-Substituted APIs and Agrochemicals

Propylbenzene serves as a specific starting material for electrophilic aromatic substitutions (e.g., nitration, sulfonation, halogenation) where a linear three-carbon chain is strictly required for the final molecule's biological or physical activity, making it unsubstitutable by toluene or cumene [1].

Physical Description

N-propyl benzene appears as a clear colorless liquid. Insoluble in water and less dense than water. Flash point 86°F. Mildly toxic by ingestion and inhalation. Used to make other chemicals.
Liquid

Color/Form

Colorless liquid
Liquid

XLogP3

3.7

Boiling Point

318.2 °F at 760 mm Hg (USCG, 1999)
159.2 °C

Flash Point

118 °F (USCG, 1999)
86 °F (closed cup)

Vapor Density

4.14 (Air= 1)

Density

0.862 (USCG, 1999)
Specific gravity: 0.8620 @ 20 °C/4 °C

LogP

3.69 (LogP)
log Kow= 3.69

Melting Point

-146.2 °F (USCG, 1999)
-99.5 °C

UNII

0WR86ZHG2Z

GHS Hazard Statements

Aggregated GHS information provided by 1310 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1310 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1309 of 1310 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.52 mm Hg (USCG, 1999)
3.42 mmHg
3.42 mm Hg @ 25 °C

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

103-65-1

Wikipedia

Propylbenzene

Biological Half Life

4.00 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Prepd by the action of diethyl sulfate on benzyl magnesium chloride.
... IS PRODUCED IN PETROLEUM REFINING & AS BYPRODUCT OF CUMENE MFR.
PROBABLY BY ALKYLATION OF BENZENE WITH N-PROPYL CHLORIDE IN THE PRESENCE OF ALUMINUM CHLORIDE; FRACTIONAL DISTILLATION OF PETROLEUM REFORMATE.
Reaction of benzylmagnesium chloride and diethyl sulfate.
Petroleum refining; by-product of cumene mfg.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Transportation equipment manufacturing
Benzene, propyl-: ACTIVE

Analytic Laboratory Methods

A modified variant of the purge-and-trap gas chromatographic analysis of volatile organic carbon compounds in water is described. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/l per component. The recoveries of n-propylbenzene from water at 30 and 60 C were 84 and 99%, respectively.
EPA Method 524.2. Purge-and-Trap Gas Chromatography/Mass Spectrometry. The method is applicable for the determination of volatile aromatic compounds in water, finished drinking water, raw source water or drinking water in any treatment stage. For n-propylbenzene the method has a detection limit of 0.10 ug/l and a relative standard deviation of 5.8% ug/l with a wide bore capillary column.
EPA Method 502.2. Purge-and-Trap Capillary Column Gas Chromatography with Photoionization and Electrolytic Conductivity Detectors in Series. The method is applicable for the determination of volatile organic compounds in finished drinking water, raw source water, or drinking water in any treatment stage. For n-propylbenzene the method has a detection limit of 0.004 ug/l, a percent recovery of 103%, and a relative standard deviation of recovery of 2.0 using the photoionization detector; and a method detection limit not given ug/l, a percent recovery not given and a standard deviation not given using the electrolytic conductivity detector.
AOB Method VG-011-1. Halogenated and Aromatic Volatile Organic Compounds (VOCs) in Whole Gas Analyzed by Purge and Trap GC/ELCD/PID.
For more Analytic Laboratory Methods (Complete) data for N-PROPYLBENZENE (9 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Saper et al. Nickel-catalysed anti-Markovnikov hydroarylation of unactivated alkenes with unactivated arenes facilitated by non-covalent interactions. Nature Chemistry, DOI: 10.1038/s41557-019-0409-4, published online 10 February 2020

Cleland, J. G. (1979). Multimedia Environmental Goals for Environmental Assessment: MEG charts and background information summaries (categories 13–26). Environmental Protection Agency, Office of Research and Development, Office of Energy, Minerals and Industry, Industrial Environmental Research Laboratory. pp. A528–A529.

Montgomery, John H. (1991). Groundwater Chemicals Field Guide. CRC Press. p. 174.

Henry Gilman and W. E. Catlin (1941). "n-Propylbenzene". Organic Syntheses.; Collective Volume, vol. 1, p. 471

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